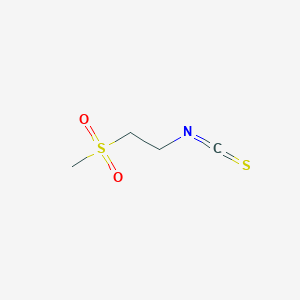
1-(2-Aminoethyl)piperidin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)piperidin-2-one;dihydrochloride, also known as 1-(2-Amino-ethyl)-piperidin-2-one hydrochloride, is a compound that can serve as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and in the chemical and pharmaceutical production process .
Molecular Structure Analysis
The InChI code for 1-(2-Aminoethyl)piperidin-2-one;dihydrochloride is 1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;;/h1-6,8H2;1H . This indicates that the compound has a molecular formula of C7H15ClN2O and a molecular weight of 178.66 .Chemical Reactions Analysis
Piperidines, which include 1-(2-Aminoethyl)piperidin-2-one;dihydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives has been summarized .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)piperidin-2-one;dihydrochloride is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Researchers have investigated derivatives of 1-(2-Aminoethyl)piperidin-2-one as potential anticancer agents. These compounds may inhibit tumor growth or enhance chemotherapy efficacy. Analog synthesis allows modification of the piperidine scaffold to optimize bioactivity and reduce toxicity .
- The compound has been explored as an inhibitor of botulinum neurotoxin serotype A light chain. Understanding its interaction with the toxin could lead to therapeutic strategies for botulism treatment .
- 1-(2-Aminoethyl)piperidin-2-one derivatives have shown promise against Plasmodium falciparum (the malaria parasite) and Ebola filovirus. These findings contribute to the search for novel antimalarial and antiviral agents .
- Some derivatives act as CB1 receptor antagonists, potentially influencing the endocannabinoid system. These compounds could have applications in pain management, appetite regulation, and neurological disorders .
- Researchers have explored small molecules derived from 1-(2-Aminoethyl)piperidin-2-one to restore E-cadherin expression and reduce invasion in colorectal carcinoma cells. E-cadherin plays a crucial role in cell adhesion and metastasis .
- The compound has been investigated as a scaffold for designing selective 5-HT6 receptor antagonists. These agents may have implications in treating neurodegenerative diseases, including Alzheimer’s .
Anticancer Agents and Analog Synthesis
Botulinum Neurotoxin Inhibitor
Antimalarial and Antiviral Properties
Cannabinoid CB1 Receptor Antagonists
E-cadherin Expression Modulation in Colorectal Carcinoma
Selective 5-HT6 Receptor Antagonists
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-6-9-5-2-1-3-7(9)10;;/h1-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDBTFSGVJGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperidin-2-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2647175.png)
![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)

![2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647182.png)


![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647186.png)


![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B2647193.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)